molecular formula C15H21BO4S B15326025 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiochromane 1,1-dioxide

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiochromane 1,1-dioxide

Cat. No.: B15326025
M. Wt: 308.2 g/mol
InChI Key: GMDVZCMTIBNJNU-UHFFFAOYSA-N
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Description

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a complex organic compound that features a boron-containing dioxaborolane ring and a benzothiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the formation of the dioxaborolane ring followed by its attachment to the benzothiopyran core. One common method involves the reaction of a suitable benzothiopyran precursor with a boronic acid derivative under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiopyran core .

Scientific Research Applications

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo nucleophilic attack, facilitating the formation of new bonds. The benzothiopyran core can interact with biological targets, potentially modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the combination of the dioxaborolane ring and the benzothiopyran core.

Properties

Molecular Formula

C15H21BO4S

Molecular Weight

308.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-thiochromene 1,1-dioxide

InChI

InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)12-7-8-13-11(10-12)6-5-9-21(13,17)18/h7-8,10H,5-6,9H2,1-4H3

InChI Key

GMDVZCMTIBNJNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)S(=O)(=O)CCC3

Origin of Product

United States

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